molecular formula C14H19N3O B12358676 7-Benzyl-1,2,3,4a,5,6,8,8a-octahydropyrido[3,4-d]pyrimidin-4-one

7-Benzyl-1,2,3,4a,5,6,8,8a-octahydropyrido[3,4-d]pyrimidin-4-one

Cat. No.: B12358676
M. Wt: 245.32 g/mol
InChI Key: QAWRXZPHHROKIO-UHFFFAOYSA-N
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Description

7-Benzyl-1,2,3,4a,5,6,8,8a-octahydropyrido[3,4-d]pyrimidin-4-one is a heterocyclic compound that has garnered interest due to its unique structure and potential applications in various scientific fields. This compound is characterized by a fused pyrido-pyrimidine ring system, which is further substituted with a benzyl group. The presence of multiple nitrogen atoms within the ring system makes it a versatile candidate for various chemical reactions and applications.

Preparation Methods

The synthesis of 7-Benzyl-1,2,3,4a,5,6,8,8a-octahydropyrido[3,4-d]pyrimidin-4-one typically involves the condensation of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with pyridyl carboxamidines. This reaction is followed by subsequent reactions with trifluoromethanesulfonic anhydride and secondary amines . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.

Chemical Reactions Analysis

7-Benzyl-1,2,3,4a,5,6,8,8a-octahydropyrido[3,4-d]pyrimidin-4-one undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields ketones or carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism by which 7-Benzyl-1,2,3,4a,5,6,8,8a-octahydropyrido[3,4-d]pyrimidin-4-one exerts its effects is primarily through its interaction with specific molecular targets. For instance, as a PARP inhibitor, it binds to the PARP enzyme, preventing it from repairing DNA damage in cancer cells, thereby promoting cell death . The compound’s structure allows it to fit into the active site of the enzyme, blocking its activity and leading to the accumulation of DNA damage.

Comparison with Similar Compounds

When compared to other similar compounds, 7-Benzyl-1,2,3,4a,5,6,8,8a-octahydropyrido[3,4-d]pyrimidin-4-one stands out due to its unique benzyl substitution and the specific arrangement of nitrogen atoms within the ring system. Similar compounds include:

Properties

Molecular Formula

C14H19N3O

Molecular Weight

245.32 g/mol

IUPAC Name

7-benzyl-1,2,3,4a,5,6,8,8a-octahydropyrido[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C14H19N3O/c18-14-12-6-7-17(9-13(12)15-10-16-14)8-11-4-2-1-3-5-11/h1-5,12-13,15H,6-10H2,(H,16,18)

InChI Key

QAWRXZPHHROKIO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2C1C(=O)NCN2)CC3=CC=CC=C3

Origin of Product

United States

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